Androstenediol

Catalog No.
S567405
CAS No.
521-17-5
M.F
C19H30O2
M. Wt
290.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Androstenediol

CAS Number

521-17-5

Product Name

Androstenediol

IUPAC Name

(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-17,20-21H,4-11H2,1-2H3/t13-,14-,15-,16-,17-,18-,19-/m0/s1

InChI Key

QADHLRWLCPCEKT-LOVVWNRFSA-N

SMILES

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C

Synonyms

5 Androstene 3,17 diol, 5 Androstene 3beta 17beta Diol, 5-Androstene-3,17-diol, 5-Androstene-3beta-17beta-Diol, Androst 5 ene 3 beta,17 beta Diol, Androst 5 ene 3,17 diol, Androst-5-ene-3 beta,17 beta-Diol, Androst-5-ene-3,17-diol, Androstenediol, Bisexovister, delta 5 Androstene 3 beta,17 beta Diol, Delta 5 Androstenediol, delta 5-Androstene-3 beta,17 beta-Diol, Delta 5-Androstenediol, Hermaphrodiol

Canonical SMILES

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC=C4[C@@]3(CC[C@@H](C4)O)C

Metabolism and Androgenic/Estrogenic Activity

  • Biosynthesis and Conversion: Androstenediol is an intermediate in testosterone biosynthesis, produced in the testes and adrenal glands []. It can be converted to testosterone by 3-hydroxysteroid dehydrogenases []. Notably, androstenediol also possesses weak androgenic activity on its own and can be further converted to estrogens like estrone and estradiol through aromatization [].

Research Focus Areas

  • Menopausal Transition: Studies suggest androstenediol, along with other steroid hormones like testosterone, might play a role in compensating for declining estrogen production during the menopausal transition []. This is an active area of research, and further investigation is needed to understand the specific mechanisms and potential therapeutic applications.
  • Phytosterol Conversion: Research is exploring the potential of converting plant-based phytosterols, like sitosterol, into androstenediol. This could offer a potential alternative source for studying and utilizing androstenediol in research settings [].

Safety Considerations

It's crucial to note that androstenediol supplementation is not recommended and can be associated with various health risks, including:

  • Limited Efficacy: Studies have shown inconsistent and often minimal effects of androstenediol supplementation on muscle mass or athletic performance [].
  • Potential for Adverse Effects: Androstenediol supplementation can lead to side effects like liver damage, increased risk of cardiovascular disease, and hormonal imbalances [].

Androstenediol, also known as 5-androstenediol or androst-5-ene-3β,17β-diol, is a steroid hormone that serves as an important intermediate in the biosynthesis of testosterone from dehydroepiandrosterone. It is primarily produced in the adrenal glands and testes and is characterized by the chemical formula C19H30O2C_{19}H_{30}O_{2} with a molar mass of approximately 290.447 g/mol . As an endogenous weak androgen and estrogen, androstenediol exhibits lower androgenic activity compared to its related compounds, such as androstenedione and testosterone .

  • Conversion to testosterone: 3β-HSD in various tissues like testes and peripheral tissues converts androstenediol to testosterone, which plays a crucial role in male sexual development and function, muscle growth, and bone metabolism.
  • Conversion to estrone: 17β-HSD in adipose tissue and other peripheral tissues converts androstenediol to estrone, a weaker estrogen but still important for some estrogenic effects in females, particularly after menopause.

The specific conversion pathway and the resulting hormonal effects depend on the tissue type, enzyme activity, and individual factors.

  • Androgenic effects: In females, high levels can cause symptoms like acne, voice deepening, and hirsutism (excessive body hair growth).
  • Estrogenic effects: Both men and women may experience gynecomastia (breast enlargement in males) due to the conversion to estrone.
  • Liver damage: High intake can stress the liver, responsible for metabolizing androstenediol.

Androstenediol is synthesized through the reduction of dehydroepiandrosterone by 17-hydroxysteroid dehydrogenases. This process involves the conversion of the 17-keto group into a hydroxyl group. Subsequently, androstenediol can be converted into testosterone through the oxidation of its 3-beta hydroxyl group to a 3-keto group via 3-hydroxysteroid dehydrogenases . The following reactions summarize this pathway:

  • Conversion from Dehydroepiandrosterone:
    Dehydroepiandrosterone17 hydroxysteroid dehydrogenasesAndrostenediol\text{Dehydroepiandrosterone}\xrightarrow{17\text{ hydroxysteroid dehydrogenases}}\text{Androstenediol}
  • Conversion to Testosterone:
    Androstenediol3 hydroxysteroid dehydrogenasesTestosterone\text{Androstenediol}\xrightarrow{3\text{ hydroxysteroid dehydrogenases}}\text{Testosterone}

Androstenediol has been shown to possess both androgenic and estrogenic properties, albeit to a lesser extent than testosterone. It functions as a direct metabolite of dehydroepiandrosterone and has been found to stimulate the immune system . In terms of relative androgenicity, androstenediol exhibits approximately 1.4% of the androgenicity of dehydroepiandrosterone, 0.54% of that of androstenedione, and 0.21% compared to testosterone . Its interaction with estrogen receptors indicates that it may have significant effects on hormonal regulation in various tissues.

The synthesis of androstenediol can be achieved through several methods:

  • Natural Extraction:
    • Isolated from human adrenal glands or testes.
  • Chemical Synthesis:
    • Synthetic pathways often involve the reduction of androstenedione or dehydroepiandrosterone using specific reducing agents.
  • Biotechnological Approaches:
    • Microbial fermentation processes can also be utilized for producing androstenediol from plant sterols or other steroid precursors.

Androstenediol interacts with various hormones and medications:

  • Estrogens: Co-administration may lead to elevated estrogen levels, which could exacerbate hormone-sensitive conditions like breast cancer .
  • Testosterone: Concurrent use with testosterone supplements can result in excessive testosterone levels, increasing the risk of side effects associated with high testosterone .
  • Corticosteroids: There is potential for increased risk of edema formation when combined with corticosteroids like corticotropin zinc hydroxide .

Androstenediol shares structural and functional similarities with several other steroid hormones. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaAndrogenic ActivityEstrogenic ActivityKey Characteristics
AndrostenedioneC19H26O2C_{19}H_{26}O_{2}Higher than AndrostenediolLowPrecursor to testosterone
TestosteroneC19H28O2C_{19}H_{28}O_{2}HighLowPrimary male sex hormone
DehydroepiandrosteroneC19H28O2C_{19}H_{28}O_{2}ModerateLowPrecursor to both estrogens and androgens
EstradiolC18H24O2C_{18}H_{24}O_{2}Very lowHighPrimary female sex hormone

Uniqueness of Androstenediol:

  • Acts as both an androgen and estrogen but has significantly lower potency compared to testosterone and estradiol.
  • Functions primarily as an intermediate in steroidogenesis rather than a primary active hormone.

Androstenediol belongs to the androgen and derivative class of organic compounds, specifically categorized as a 3β-hydroxy-Δ⁵-steroid. Its classification within the broader steroid hierarchy is as follows:

  • Kingdom: Organic compounds
  • Super Class: Lipids and lipid-like molecules
  • Class: Steroids and steroid derivatives
  • Subclass: Androstane steroids
  • Direct Parent: Androgens and derivatives.

This molecule is a C₁₉ steroid, characterized by a cyclopentanophenanthrene backbone with hydroxyl groups at positions 3β and 17β and a double bond between C5 and C6. It is structurally distinct from its isomer 4-androstenediol (androst-4-ene-3β,17β-diol), which features a Δ⁴ double bond and differs in biosynthetic pathways and receptor affinities.

IUPAC Terminology and Common Names

Androstenediol represents a class of steroid hormones with distinct nomenclature systems that reflect their structural characteristics and biological significance [2]. The primary compound commonly referred to as androstenediol is 5-androstenediol, which carries the systematic IUPAC name (3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol [2] [7]. This comprehensive nomenclature describes the complete stereochemical configuration and structural framework of the molecule.

The alternative and more commonly used IUPAC designation for this compound is (3β,17β)-Androst-5-ene-3,17-diol, which provides a more concise representation while maintaining chemical accuracy [3] [8]. This nomenclature specifically indicates the beta configuration of the hydroxyl groups at positions 3 and 17, as well as the location of the double bond in the 5-position of the androstane skeleton.

The compound is registered under Chemical Abstracts Service number 521-17-5 and possesses the molecular formula C₁₉H₃₀O₂ with a molecular weight of 290.44 grams per mole [2] [24] [25]. The standardized International Chemical Identifier Key for 5-androstenediol is QADHLRWLCPCEKT-LOVVWNRFSA-N, which serves as a unique digital fingerprint for the compound [7] [28].

Common names for 5-androstenediol include several historically significant designations that reflect early research and commercial applications [2] [4]. The compound is frequently referred to as hermaphrodiol, a name that originated from early endocrinological studies examining its role in reproductive physiology [4] [8]. Additional common names include Delta-5-Androstenediol, which emphasizes the position of the double bond, and simply androstenediol when referring to the most prevalent isomer [2] [8].

Chemical Formula and Molecular Weight

Androstenediol, chemically known as androst-5-ene-3β,17β-diol, is a steroid hormone with the molecular formula C₁₉H₃₀O₂ [1] [2] [3]. The compound has a molecular weight of 290.44 g/mol [1] [2] [3], placing it within the typical range for steroid hormones. The percent composition by mass consists of carbon (78.57%), hydrogen (10.41%), and oxygen (11.02%) [1], reflecting the predominantly hydrocarbon structure characteristic of steroid molecules.

PropertyValueReference
Molecular FormulaC₁₉H₃₀O₂ [1] [2] [3]
Molecular Weight290.44 g/mol [1] [2] [3]
Percent CompositionC: 78.57%, H: 10.41%, O: 11.02% [1]
IUPAC Name(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol [2] [3]
CAS Number521-17-5 [1] [2] [3]

The structural formula reveals a tetracyclic steroid backbone typical of androgens and estrogens, with two hydroxyl groups positioned at the 3β and 17β positions [4] [5]. The InChI key (QADHLRWLCPCEKT-LOVVWNRFSA-N) and SMILES notation (C[C@]12CC[C@H]3C@@H[C@@H]1CC[C@@H]2O) provide unique digital identifiers for the compound [1] [2] [3].

Stereochemistry and Conformational Analysis

Stereochemical Configuration

Androstenediol exhibits a highly specific stereochemical configuration designated as (3β,17β)-androst-5-ene-3,17-diol [1] [4] [5]. The molecule contains seven defined stereocenters [6], with the complete stereochemical notation being (3S,8R,9S,10R,13S,14S,17S) [2] [3]. This precise three-dimensional arrangement is crucial for biological activity and receptor binding specificity [7] [4].

The stereochemical features include:

  • 3β-hydroxyl group: Positioned in the beta configuration relative to the steroid backbone [7] [4]
  • 17β-hydroxyl group: Also in the beta configuration, essential for androgen receptor activation [7] [8]
  • Δ⁵ double bond: Located between carbon atoms 5 and 6, distinguishing it from saturated steroid analogs [7] [4]
Stereochemical ParameterConfigurationBiological Significance
C3 Hydroxylβ (Beta)Critical for estrogen receptor binding [7] [4]
C17 Hydroxylβ (Beta)Essential for androgen receptor activation [7] [8]
Double Bond PositionΔ⁵ (C5-C6)Distinguishes from saturated analogs [7] [4]
Total Stereocenters7 (all defined)Complete stereochemical definition [6]

Conformational Analysis

The conformational analysis of androstenediol reveals a rigid steroid backbone with limited molecular flexibility [9] [10]. The steroid rings adopt a chair conformation that is characteristic of this class of compounds, providing optimal stability and minimal steric hindrance [9] [11].

Computational modeling studies have demonstrated that the molecular geometry around steroid carbons follows tetrahedral geometry [12] [13], with bond angles approximating the ideal 109.5° tetrahedral angle where applicable [13] [14]. However, the rigid cyclic structure constrains rotational freedom, resulting in a molecule with restricted conformational flexibility [9] [10].

The conformational properties are particularly important for receptor binding. Three-dimensional modeling studies have shown that androstenediol can accommodate binding to both estrogen receptors (ERα and ERβ) and androgen receptors through conformational flexibility in the receptor binding pockets [10]. The C19 methyl group, which distinguishes androstenediol from typical estrogens, is accommodated through this conformational adaptability [10].

Conformational FeatureDescriptionImpact
Ring ConformationChair conformation for steroid ringsOptimal stability and minimal steric hindrance
Molecular FlexibilityRestricted due to steroid frameworkLimited conformational changes possible
Spatial ArrangementHydroxyl groups in β-orientationDetermines receptor binding pocket fit
Backbone RigidityRigid steroid backboneTypical for steroid molecules

Physicochemical Characteristics

Melting Point

The melting point of androstenediol has been reported with some variation across different sources, ranging from 178-182°C [15] [16] to 184°C [17]. The most commonly cited range is 179-182°C [16], which represents the temperature at which the crystalline solid transitions to a liquid state under standard atmospheric pressure. This relatively high melting point is characteristic of steroid compounds and reflects the strong intermolecular forces present in the crystalline lattice .

Solubility

Androstenediol exhibits poor water solubility, being essentially insoluble in water [17] [16]. This hydrophobic character is typical of steroid hormones and influences both their biological distribution and analytical methodology. The compound demonstrates significantly better solubility in organic solvents:

SolventSolubilityReference
WaterInsoluble [17] [16]
Dimethylformamide (DMF)25 mg/mL [16]
Dimethyl sulfoxide (DMSO)15 mg/mL [16]
Ethanol10 mg/mL [16]
DMSO:PBS (1:1)0.5 mg/mL [16]

The poor aqueous solubility necessitates the use of organic solvents or specialized formulations for analytical and research applications [16].

Stability

Androstenediol demonstrates chemical stability under normal storage conditions [15] [16]. The compound is stable under normal temperatures and pressures, but should be protected from strong oxidizing agents and excessive heat [15] [16]. The stability profile includes:

  • Thermal stability: Stable up to the melting point range [16]
  • Chemical stability: Resistant to decomposition under normal conditions [15] [16]
  • Storage conditions: Recommended storage at -20°C for long-term stability [16]
  • Incompatibilities: Avoid contact with strong oxidizing agents [15] [16]

Additional Physical Properties

Several other physicochemical properties have been characterized for androstenediol:

PropertyValueReference
Density1.1 ± 0.1 g/cm³ [15]
Boiling Point428.4 ± 38.0°C at 760 mmHg [15]
Flash Point194.5 ± 21.4°C [15]
Optical Rotation[α]D¹⁸ -55.5° (c = 0.4 in isopropanol) [17]
Log P3.42 [5]
pKa18.2 (strongest acidic) [5]
Polar Surface Area40.46 Ų [5]
Hydrogen Bond Donors2 [5]
Hydrogen Bond Acceptors2 [5]

The optical rotation of [α]D¹⁸ -55.5° confirms the compound's stereochemical purity and provides a method for optical identification [17]. The Log P value of 3.42 indicates moderate lipophilicity, which is consistent with the compound's ability to cross biological membranes while maintaining some degree of aqueous compatibility [5].

Physical Description

Solid

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

290.224580195 g/mol

Monoisotopic Mass

290.224580195 g/mol

Heavy Atom Count

21

LogP

3.55 (LogP)

UNII

95PS51EMXY

Other CAS

521-17-5

Wikipedia

Androstenediol

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C19 steroids (androgens) and derivatives [ST0202]

Dates

Last modified: 08-15-2023

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